CMT Scaffold Covalent Warhead Potency: Class-Level MGMT Inhibition Compared to Non-Covalent Inhibitor Baseline
The chloromethyl-1,2,3-triazole motif constitutes the electrophilic warhead of a validated covalent inhibitor scaffold (CMT). The CMT library-derived compound AA-CW236 inhibits human O⁶-alkylguanine DNA methyltransferase (MGMT) with KI = 24 nM and kinact = 0.03 min⁻¹, achieving covalent modification of active-site Cys145 . In MCF-7 breast cancer cells co-treated with temozolomide (300 µM), AA-CW236 pretreatment at 1 µM significantly increased O⁶-alkylguanine accumulation over the non-covalent pseudosubstrate inhibitor Lomeguatrib (1 µM) . While AA-CW236 is an elaborated CMT derivative, the core chloromethyl-1,2,3-triazole warhead is identical to the target compound and is responsible for the cysteine-targeting reactivity [1].
| Evidence Dimension | MGMT inhibition (KI) and covalent inactivation rate (kinact) |
|---|---|
| Target Compound Data | Scaffold-class representative AA-CW236: KI = 24 nM, kinact = 0.03 min⁻¹ |
| Comparator Or Baseline | Lomeguatrib (pseudosubstrate inhibitor): no direct KI comparison available; qualitative superiority in cellular O⁶-alkylguanine accumulation shown at equimolar 1 µM |
| Quantified Difference | AA-CW236 ≥ Lomeguatrib in cellular target engagement assay (qualitative, not KI difference); CMT scaffold enables irreversible covalent bond vs. competitive reversible binding of Lomeguatrib |
| Conditions | Recombinant human MGMT enzyme assay (KI, kinact); MCF-7 cell culture, co-treatment with temozolomide 300 µM |
Why This Matters
The CMT scaffold is the minimal covalent warhead required for irreversible MGMT inhibition; the target compound provides the unadorned chloromethyl-1,2,3-triazole core that can be directly elaborated to generate novel covalent probes or inhibitors via parallel synthesis.
- [1] Abegg D, Frei R, Cerato L, et al. Chemoproteomics-Enabled Discovery of a Potent and Selective Inhibitor of the DNA Repair Protein MGMT. Angewandte Chemie International Edition. 2016;55(8):2914-2919. doi:10.1002/anie.201511301. View Source
